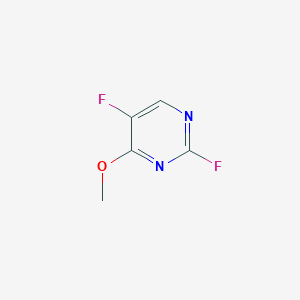

2,5-Difluoro-4-methoxypyrimidine

Description

2,5-Difluoro-4-methoxypyrimidine is a fluorinated pyrimidine derivative characterized by fluorine substituents at positions 2 and 5, and a methoxy group at position 2. Pyrimidines are aromatic heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to participate in hydrogen bonding. The fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group modulates solubility and steric interactions. This compound is of particular interest in drug discovery, where fluorinated pyrimidines serve as kinase inhibitors, antiviral agents, or intermediates in synthesizing complex bioactive molecules .

Properties

CAS No. |

123038-80-2 |

|---|---|

Molecular Formula |

C5H4F2N2O |

Molecular Weight |

146.09 g/mol |

IUPAC Name |

2,5-difluoro-4-methoxypyrimidine |

InChI |

InChI=1S/C5H4F2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 |

InChI Key |

RBVGYXLVZMEXBD-UHFFFAOYSA-N |

SMILES |

COC1=NC(=NC=C1F)F |

Canonical SMILES |

COC1=NC(=NC=C1F)F |

Synonyms |

Pyrimidine, 2,5-difluoro-4-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Electronic Effects: Fluorine substituents in this compound increase electronegativity compared to bromine/chlorine analogs (e.g., compound in ), favoring interactions with electron-rich biological targets. The thieno-fused pyrimidine in exhibits extended π-conjugation, enhancing planarity and binding affinity to kinases.

Solubility and Bioavailability :

- The methoxy group in this compound improves aqueous solubility relative to halogenated analogs (e.g., bromo/chloro derivatives in ).

- The acetamide side chain in further enhances solubility and oral bioavailability through hydrogen bonding.

Synthetic Complexity :

- Spirocyclic systems (e.g., ) require multistep syntheses, whereas this compound can be synthesized via direct halogenation/methoxylation of pyrimidine precursors .

Biological Activity: Fluorinated pyrimidines (e.g., this compound) are potent kinase inhibitors due to fluorine’s electronegativity and small atomic radius. Thieno-pyrimidines () show superior anticancer activity in vitro, attributed to their fused-ring rigidity and metabolic stability.

Research Implications and Gaps

Future studies should:

- Quantify its solubility and logP values relative to analogs.

- Explore its efficacy in kinase inhibition assays compared to thieno-pyrimidine derivatives .

- Optimize synthetic routes using catalysts cited in and to improve scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.